2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Description
2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tert-butylphenoxy group and a chloro-trifluoromethylphenyl group connected via an acetamide linkage, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3NO2/c1-18(2,3)12-4-7-14(8-5-12)26-11-17(25)24-16-9-6-13(20)10-15(16)19(21,22)23/h4-10H,11H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRPPWZZMOAMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of 4-tert-butylphenoxy group: This can be achieved by reacting 4-tert-butylphenol with an appropriate halogenating agent.
Introduction of the acetamide linkage: The 4-tert-butylphenoxy compound is then reacted with chloroacetyl chloride to form the intermediate 2-(4-tert-butylphenoxy)acetyl chloride.
Coupling with 4-chloro-2-(trifluoromethyl)aniline: The final step involves the reaction of the intermediate with 4-chloro-2-(trifluoromethyl)aniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions can further streamline the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The acetamide linkage can be reduced to form corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of phenoxy radicals or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the phenoxy and acetamide groups contribute to its overall activity. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylphenol
- 4-chloro-2-(trifluoromethyl)aniline
- N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide
Uniqueness
2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both tert-butyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
